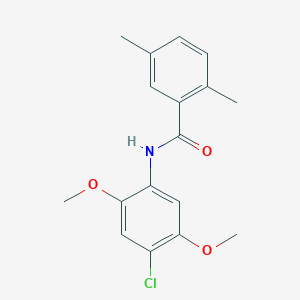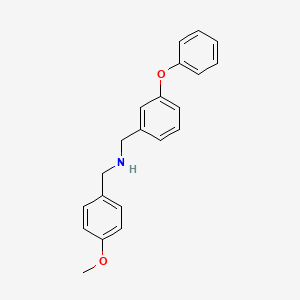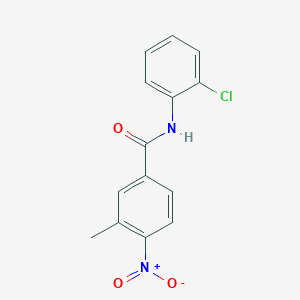
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of compounds known as benzamides and is being studied extensively for its mechanism of action and potential therapeutic benefits. In
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a key pathway involved in regulating cell growth and survival. It has also been shown to inhibit the BTK pathway, which is important for the survival of B-cell lymphomas. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells. The compound has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer cell growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects, which may be important for the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, which makes it ideal for in vitro and in vivo studies. The compound has also shown high potency and selectivity for its target pathways, which is important for the development of effective cancer drugs. However, there are also limitations to the use of this compound in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the compound has not yet been studied extensively in clinical trials, which limits our understanding of its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide. One direction is to study the compound in combination with other cancer drugs, to determine if it has synergistic effects that can enhance the efficacy of these drugs. Another direction is to study the compound in clinical trials, to determine its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosing and administration of the compound, and to determine its potential use in the treatment of specific types of cancer. Finally, studies are needed to determine the long-term effects of this compound on normal cells and tissues, to ensure that it is safe for use as a cancer drug.
Synthesis Methods
The synthesis method of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves several steps. The first step involves the preparation of 2-chloro-3-methyl-4-nitroaniline, which is then reacted with acetic anhydride to form N-acetyl-2-chloro-3-methyl-4-nitroaniline. This compound is then reacted with sodium hydroxide and benzoyl chloride to form this compound. The synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also demonstrated synergistic effects with other cancer drugs. The compound has been studied in preclinical models of lymphoma, leukemia, and solid tumors, and has shown promising results in all of these models.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMLXFUELLNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

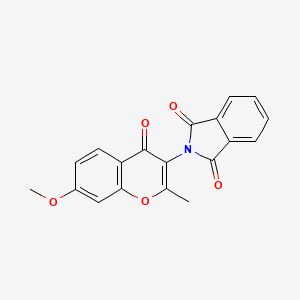
![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
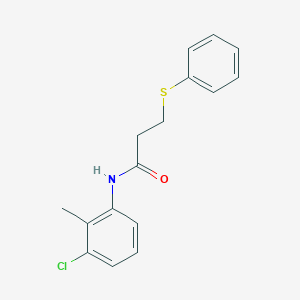
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B5754698.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
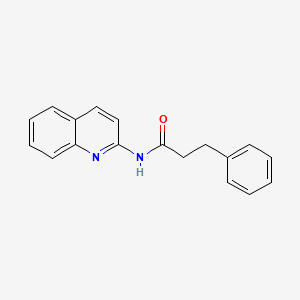
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)

